![molecular formula C10H15N3O B2537407 2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol CAS No. 2201616-78-4](/img/structure/B2537407.png)
2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol, also known as MPACB, is a chemical compound that has shown promising results in scientific research. It is a cyclobutane derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Antimicrobial Activity
Research efforts have been directed towards the synthesis of heterocyclic compounds using arylhydrazononitriles as key synthons, demonstrating the importance of such compounds in developing new antimicrobial agents. These studies underline the role of heterocyclic chemistry in discovering potential therapeutic agents with efficacy against a range of microbial organisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
NMDA Receptor Antagonist Activity and Anticonvulsant Action
Compounds with cyclobutane structures have been synthesized and evaluated for their NMDA receptor antagonist activity and anticonvulsant action. This research highlights the potential of cyclobutane derivatives in developing treatments for conditions mediated by excitatory amino acid receptors, showcasing the therapeutic potential of structurally complex cyclobutane derivatives (Gaoni, Chapman, Parvez, Pook, Jane, & Watkins, 1994).
Ultrasound-Assisted Synthesis of Novel Compounds
The ultrasound-assisted synthesis of novel 2-amino-3-cyanopyridine derivatives bearing the 5-imidazopyrazole scaffold demonstrates the application of advanced synthetic methods in producing compounds with significant antibacterial, antitubercular, and antioxidant activities. This research underscores the importance of innovative synthetic approaches in medicinal chemistry (Kalaria, Satasia, Avalani, & Raval, 2014).
Propriétés
IUPAC Name |
2-[methyl-(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-11-6-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRSLDBIEWOBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

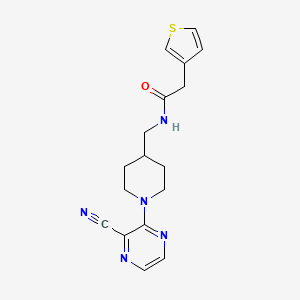
![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)
![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)
![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)
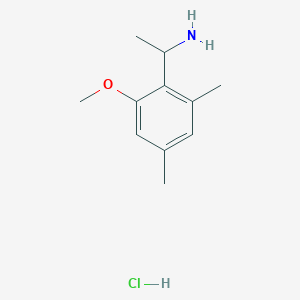
![2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2537334.png)
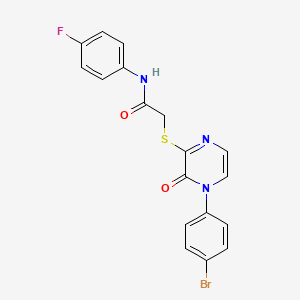
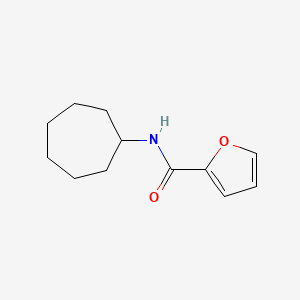
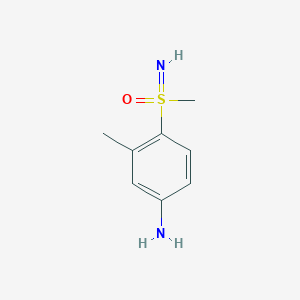

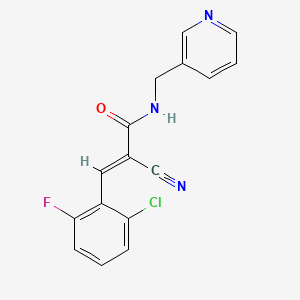
![(1R,3s,5S)-rel-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2537347.png)